1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-methoxyphenyl)azepane
Description
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-3-(4-methoxyphenyl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO4S/c1-25-17-8-6-15(7-9-17)16-5-3-4-12-22(14-16)27(23,24)18-10-11-20(26-2)19(21)13-18/h6-11,13,16H,3-5,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYBYRSINODGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-methoxyphenyl)azepane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Functionalization with Fluoro and Methoxy Groups: These groups can be introduced through electrophilic aromatic substitution reactions using reagents like fluorinating agents and methoxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-methoxyphenyl)azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-methoxyphenyl)azepane has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biology: Study of its interactions with biological molecules and potential use as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(4-methoxyphenyl)azepane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophilic center, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azepane Sulfonyl Derivatives
1-(4-Chloro-3-nitrobenzenesulfonyl)azepane ()
- Structural Differences: Substituents: Chloro and nitro groups (electron-withdrawing) vs. fluoro and methoxy (mixed electronic effects). Molecular Weight: 318.772 g/mol () vs.
- Functional Implications :
1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane ()
- Structural Differences :
- Pyrrole-carbonyl vs. benzenesulfonyl group.
- Both share 4-methoxyphenyl and fluorine substituents.
- Functional Implications :
Chalcone Derivatives with Methoxy/Halogen Substituents
Cardamonin and Cluster 6 Chalcones ()
- Structural Differences :
- Chalcones have α,β-unsaturated ketones; the target compound lacks this motif.
- Shared features: Methoxy (ring B) and halogen (ring A) substitutions.
- Activity Trends :
- Implications for Target Compound :
- The target’s 4-methoxyphenyl group may reduce binding affinity compared to fluorine but improve solubility. Its sulfonyl group could compensate by enhancing target interactions.
Anti-inflammatory Chalcones ()
- Example : (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.
- Activity : Strong antioxidant efficacy linked to methoxy and hydroxyl groups.
Methoxyphenyl-Containing Bioactive Compounds
3-(4-Methoxyphenyl)propionic Acid ()
- Role : Found in marine extracts, this compound highlights the prevalence of 4-methoxyphenyl groups in natural products.
- Comparison : The target’s azepane-sulfonyl structure diverges but retains the bioactive methoxyphenyl motif, suggesting shared solubility or receptor-binding advantages .
UV Filters ()
Physicochemical and Electronic Properties
- Electron Effects: Fluoro (3-position) enhances electronegativity, improving binding.
- Lipophilicity :
- The 4-methoxyphenyl group balances hydrophobicity for membrane penetration.
Biological Activity
1-(3-Fluoro-4-methoxybenzenesulfonyl)-3-(4-methoxyphenyl)azepane is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 335.38 g/mol. The compound features a sulfonyl group and methoxy substituents, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈FNO₄S |
| Molecular Weight | 335.38 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity
This compound exhibits various biological activities, including:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which is critical in neurodegenerative diseases like Alzheimer's disease. The presence of the sulfonyl group enhances binding affinity to the enzyme's active site.
- Antitumor Activity : Research indicates that derivatives with similar structures can act as microtubule inhibitors, potentially leading to their use in cancer therapy. The azepane ring may contribute to the compound's ability to interfere with cellular processes involved in tumor growth.
- Anti-inflammatory Effects : Some studies suggest that compounds with methoxy and sulfonyl groups can modulate inflammatory pathways, making them candidates for treating conditions like arthritis.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Binding to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions.
- Cellular Uptake : The lipophilic nature due to the methoxy groups may facilitate cellular uptake, enhancing the compound's efficacy.
- Signal Transduction Modulation : Potential interference with signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of similar compounds in animal models of Alzheimer's disease. Results showed significant improvement in cognitive function and reduction in amyloid plaques, suggesting that the compound may have similar protective effects.
- Anticancer Activity : In vitro studies demonstrated that related azepane compounds inhibited cancer cell proliferation by inducing apoptosis and disrupting mitotic spindle formation, highlighting the potential utility of this class of compounds in oncology.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the azepane and aryl substituents. The fluorine atom in the sulfonyl group produces distinct splitting patterns in ¹⁹F NMR .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves stereochemical ambiguities, particularly the conformation of the azepane ring and sulfonyl group orientation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities .
How can computational modeling resolve discrepancies in proposed structural conformations?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate proposed conformers .
- Molecular Dynamics Simulations : Assess the stability of azepane ring puckering and sulfonyl group rotation in solvated environments .
- Crystallographic Refinement : Use SHELXL to refine disordered regions in X-ray data, particularly for flexible azepane rings .
What in vitro assays are recommended for preliminary biological activity screening?
Q. Basic Research Focus
- Enzyme Inhibition : Screen against serine hydrolases or kinases, given the sulfonamide group’s affinity for catalytic residues .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) using tritiated probes, as fluorinated aryl groups often enhance binding .
- Cytotoxicity : MTT or CellTiter-Glo assays in cancer cell lines to evaluate antiproliferative effects .
How should contradictory bioactivity data across different studies be addressed?
Q. Advanced Research Focus
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, serum content) to control for assay variability .
- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify unintended targets .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile data from disparate studies, accounting for experimental design differences .
What analytical techniques ensure compound purity and stability during storage?
Q. Basic Research Focus
- HPLC-PDA : Monitor degradation products (e.g., sulfonic acid formation) under accelerated stability conditions (40°C/75% RH) .
- Karl Fischer Titration : Quantify water content, as hygroscopic sulfonamides may hydrolyze over time .
- DSC/TGA : Assess thermal stability and identify optimal storage temperatures .
How can structure-activity relationship (SAR) studies guide derivative design?
Q. Advanced Research Focus
- Fragment Replacement : Systematically substitute the 4-methoxyphenyl group with bioisosteres (e.g., 4-ethoxyphenyl) to evaluate steric/electronic effects .
- Sulfonamide Modifications : Compare benzenesulfonyl vs. heteroaromatic sulfonyl groups for metabolic stability using microsomal assays .
- 3D-QSAR : Build CoMFA/CoMSIA models to predict activity cliffs and prioritize synthetic targets .
What strategies improve aqueous solubility for in vivo studies?
Q. Basic Research Focus
- Salt Formation : Prepare hydrochloride or sodium salts via acid/base titration .
- Cosolvent Systems : Use PEG-400 or cyclodextrins in formulation buffers to enhance solubility .
- Prodrug Design : Introduce phosphate esters or glycosides at the azepane nitrogen for hydrolytic activation .
How can pharmacokinetic (PK) parameters be optimized for CNS penetration?
Q. Advanced Research Focus
- LogP Adjustment : Reduce lipophilicity (target LogP <3) by introducing polar groups (e.g., hydroxyl) without compromising blood-brain barrier (BBB) permeability .
- P-gp Efflux Inhibition : Co-administer P-glycoprotein inhibitors (e.g., elacridar) in rodent PK studies to assess CNS bioavailability .
- Microdialysis : Measure free brain concentrations in vivo to validate computational PK/PD models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
